molecular formula C14H12F2N2O2 B4556693 (Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4556693
M. Wt: 278.25 g/mol
InChI Key: LNCQUKYSKMPBGP-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C14H12F2N2O2 and its molecular weight is 278.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is 278.08668395 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modification and Synthesis Techniques

  • Fluorine-Containing Heterocyclic Derivatives : A study focused on modifying biologically active amides and amines with fluorine-containing heterocycles, leading to the synthesis of 3-methyl-1-phenylpyrazol-5-one derivatives. This research highlights the importance of fluorine in modifying biological activity and enhancing the properties of heterocyclic compounds (Sokolov & Aksinenko, 2012).
  • Environmentally Benign Synthesis : Another study demonstrated the environmentally friendly synthesis of fluorinated pyrazolone derivatives, comparing conventional methods with ultrasonication and microwave techniques. This work underscores the significance of sustainable approaches in chemical synthesis (Shelke et al., 2007).

Biological Activities

  • Antimicrobial and Antifungal Activities : Research on various fluorine-containing pyrazolone derivatives has shown promising antimicrobial and antifungal properties. One study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant activities against phytopathogenic fungi, indicating potential applications in agriculture and pharmaceuticals (Du et al., 2015).

Chemical Properties and Interactions

  • Metal-Ligand Cooperative C-O Bond Cleavage : Investigating metal-ligand cooperation, a study explored the C-O bond cleavage of propargylic alcohol by protic pyrazole complexes of ruthenium. This research contributes to the understanding of bond cleavage mechanisms and the development of new catalytic processes (Tashima et al., 2019).

Synthesis and Characterization of Derivatives

  • Hydroxy Pyrazolines Synthesis : A study on the synthesis and characterization of new hydroxy pyrazolines, derived from 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, illustrates the versatility of pyrazoline compounds in synthesizing novel derivatives with potential biological and chemical applications (Parveen, Iqbal, & Azam, 2008).

Properties

IUPAC Name

(Z)-3-[2-(difluoromethoxy)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-18-11(8-9-17-18)12(19)7-6-10-4-2-3-5-13(10)20-14(15)16/h2-9,14H,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCQUKYSKMPBGP-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C\C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.